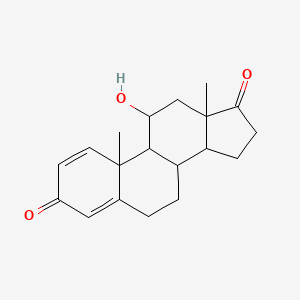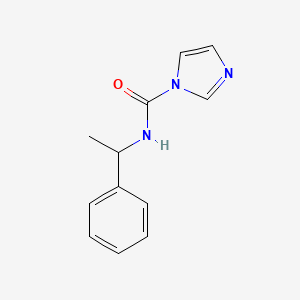
(2R,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is a chiral quinuclidine derivative with a hydroxymethyl group at the second position and an ethyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinuclidine derivative.
Hydroxymethylation: The hydroxymethyl group is introduced at the second position using formaldehyde and a base such as sodium hydroxide.
Ethylation: The ethyl group is introduced at the fifth position using ethyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions due to its unique stereochemistry.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the quinuclidine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S,5R)-2-Hydroxymethyl-5-methylquinuclidine: Similar structure but with a methyl group instead of an ethyl group.
(2S,4S,5R)-2-Hydroxymethyl-5-propylquinuclidine: Similar structure but with a propyl group instead of an ethyl group.
(2S,4S,5R)-2-Hydroxymethyl-5-isobutylquinuclidine: Similar structure but with an isobutyl group instead of an ethyl group.
Uniqueness
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is unique due to its specific stereochemistry and the presence of both hydroxymethyl and ethyl groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
219794-81-7 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h8-10,12H,2-7H2,1H3 |
InChI-Schlüssel |
CWZWBZXPEJJRSS-UHFFFAOYSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2CO |
Kanonische SMILES |
CCC1CN2CCC1CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


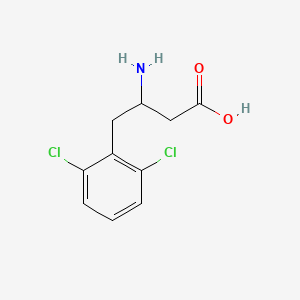
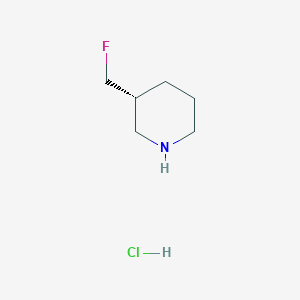
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
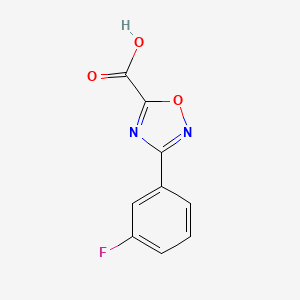
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
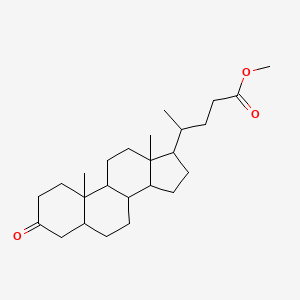
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)

![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
